Cafergot

Description

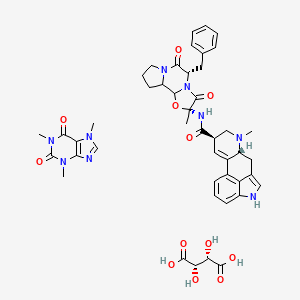

Structure

2D Structure

Properties

CAS No. |

69063-86-1 |

|---|---|

Molecular Formula |

C45H51N9O12 |

Molecular Weight |

909.9 g/mol |

IUPAC Name |

(6aR,9R)-N-[(4R,7S)-7-benzyl-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C33H35N5O4.C8H10N4O2.C4H6O6/c1-33(32(41)38-27(14-19-8-4-3-5-9-19)30(40)37-13-7-12-25(37)31(38)42-33)35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-26(23)36(2)18-21;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-1(3(7)8)2(6)4(9)10/h3-6,8-11,15,17,21,25-27,31,34H,7,12-14,16,18H2,1-2H3,(H,35,39);4H,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t21-,25?,26-,27+,31?,33-;;1-,2-/m1.0/s1 |

InChI Key |

DNYHHPGATRPVJR-HKVNKYADSA-N |

SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Synergistic Mechanism of Ergotamine Tartrate and Caffeine in Migraine Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive examination of the synergistic mechanism of action of the ergotamine tartrate and caffeine (B1668208) combination, a long-standing therapeutic option for the acute treatment of migraine headaches. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the pharmacodynamics, pharmacokinetics, and the underlying molecular interactions of this combination therapy. Through a detailed review of key research studies, this paper aims to elucidate the core principles that govern its efficacy.

Core Mechanisms of Action: A Two-Pronged Approach

The therapeutic efficacy of the ergotamine and caffeine combination in aborting migraine attacks stems from the distinct yet complementary pharmacological actions of its two components. Ergotamine tartrate acts as a potent vasoconstrictor and neuromodulator, while caffeine serves as an adjuvant that enhances the absorption and potentiates the vasoconstrictive effects of ergotamine.

Ergotamine Tartrate: Targeting the Serotonergic System

Ergotamine is an ergot alkaloid with a complex pharmacological profile, exhibiting partial agonist and antagonist activity at various neurotransmitter receptors.[1] Its primary anti-migraine effect is attributed to its agonist activity at serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes.[1][2]

-

Cranial Vasoconstriction: During a migraine attack, cranial blood vessels are thought to be dilated. Ergotamine's agonism at 5-HT1B receptors located on the smooth muscle of these vessels leads to their constriction, counteracting the painful vasodilation.[3][4]

-

Inhibition of Trigeminal Neurotransmission: Agonism at 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are pivotal in mediating the pain and inflammatory cascade of a migraine attack.[1]

Caffeine: An Adenosine (B11128) Antagonist and Absorption Enhancer

Caffeine, a methylxanthine, exerts its effects primarily through the antagonism of adenosine receptors, particularly the A1 and A2A subtypes.[5][6] Adenosine is a neuromodulator that typically promotes vasodilation.

-

Cerebral Vasoconstriction: By blocking adenosine receptors, caffeine promotes vasoconstriction of cerebral blood vessels, thereby complementing the action of ergotamine.[4]

-

Enhanced Ergotamine Absorption: A crucial role of caffeine in this combination is its ability to significantly increase the rate and extent of ergotamine absorption from the gastrointestinal tract.[7][8][9] This leads to a faster onset of therapeutic action. The proposed mechanism involves caffeine's ability to increase the aqueous solubility of ergotamine.[9]

Quantitative Data from Research Studies

The following tables summarize key quantitative data from various research studies, providing insights into the pharmacokinetics and clinical efficacy of the ergotamine and caffeine combination.

Table 1: Pharmacokinetic Parameters of Ergotamine With and Without Caffeine

| Parameter | Ergotamine Alone | Ergotamine + Caffeine | Reference |

| Oral Bioavailability | <1% | Significantly Increased | [7] |

| Time to Peak Plasma Concentration (Tmax) | Slower | Faster | [8] |

| Maximum Plasma Concentration (Cmax) | Lower | Higher | [8] |

Table 2: Clinical Efficacy in Acute Migraine Treatment (Comparative Studies)

| Study | Treatment Arms | 2-hour Pain Free | 2-hour Pain Relief | Reference |

| Almotriptan (B1666892) vs. Ergotamine/Caffeine | Almotriptan 12.5 mg | 20.9% | 57.7% | [10] |

| Ergotamine 2 mg + Caffeine 200 mg | 13.7% | 44.5% | [10] | |

| Rizatriptan vs. Ergotamine/Caffeine | Rizatriptan 10 mg | 49% | 75.9% | [11] |

| Ergotamine 1 mg/Caffeine 100 mg (2 tablets) | 24.3% | 47.3% | [11] | |

| Eletriptan vs. Ergotamine/Caffeine vs. Placebo | Eletriptan 40 mg | 28% | 54% | [12] |

| Ergotamine 2 mg + Caffeine 200 mg | 10% | 33% | [12] | |

| Placebo | 5% | - | [12] |

Table 3: Receptor Binding Affinities (Ki values)

| Compound | Receptor | Ki (nM) | Reference |

| Dihydroergotamine (structurally similar to Ergotamine) | 5-HT1B | ~0.05-0.06 | [13] |

| Caffeine | Adenosine A1 (Rat) | 20,000 | [14] |

| Caffeine | Adenosine A2A (Rat) | 8,100 | [14] |

| Caffeine | Adenosine A2B (Rat) | 17,000 | [14] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the research of ergotamine and caffeine's mechanism of action.

Radioligand Binding Assay for 5-HT1B/1D Receptors

This protocol is a generalized procedure for determining the binding affinity of ergotamine to serotonin receptors.

Objective: To quantify the affinity (Ki) of ergotamine for 5-HT1B and 5-HT1D receptors.

Materials:

-

Radioligand (e.g., [3H]dihydroergotamine or other selective 5-HT1B/1D radioligand)[13]

-

Cell membranes expressing the target receptor (e.g., from rat brain tissue or recombinant cell lines)

-

Ergotamine tartrate (unlabeled competitor)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells expressing the receptor in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration.[15]

-

Binding Assay: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of unlabeled ergotamine and a constant amount of membrane protein.[15]

-

Incubation: Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[15]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.[15]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and then determine the Ki using the Cheng-Prusoff equation.[16]

In Vivo Animal Model of Migraine: Trigeminal Ganglion Stimulation

This protocol describes a common animal model used to study the effects of anti-migraine drugs on neurogenic inflammation.

Objective: To evaluate the ability of ergotamine to inhibit plasma protein extravasation in the dura mater following trigeminal ganglion stimulation.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Anesthesia and Surgery: Anesthetize the rats and place them in a stereotaxic frame. Expose the trigeminal ganglion for electrical stimulation.[17]

-

Drug Administration: Administer ergotamine tartrate, with or without caffeine, intravenously or intraperitoneally at various doses prior to stimulation.

-

Plasma Extravasation Measurement: Inject a fluorescently labeled tracer (e.g., Evans blue) intravenously.

-

Trigeminal Stimulation: Electrically stimulate the trigeminal ganglion for a set duration (e.g., 5 minutes).[17]

-

Tissue Collection and Analysis: After a circulation period, perfuse the animal to remove the tracer from the vasculature. Dissect the dura mater and quantify the amount of extravasated tracer using spectrophotometry.[18]

-

Data Analysis: Compare the amount of tracer extravasation in drug-treated groups to a vehicle-treated control group.

HPLC Method for Quantification of Ergotamine and Caffeine in Plasma

This protocol outlines a method for determining the plasma concentrations of ergotamine and caffeine for pharmacokinetic studies.

Objective: To simultaneously quantify ergotamine and caffeine in plasma samples.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.[19][20][21][22]

Materials:

-

HPLC column (e.g., C18 reverse-phase)

-

Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer like ammonium (B1175870) formate)[19]

-

Plasma samples from subjects administered the drug combination

-

Internal standard

-

Reagents for protein precipitation (e.g., acetonitrile or methanol)

Procedure:

-

Sample Preparation: Precipitate proteins from the plasma samples by adding an organic solvent. Centrifuge to pellet the protein and collect the supernatant.

-

Chromatographic Separation: Inject the supernatant onto the HPLC column. Use a specific mobile phase composition and flow rate to achieve separation of ergotamine, caffeine, and the internal standard.[20]

-

Detection: Monitor the eluent at a specific wavelength (e.g., 254 nm for UV detection) to detect the separated compounds.[20]

-

Quantification: Construct a calibration curve using standards of known concentrations. Determine the concentrations of ergotamine and caffeine in the plasma samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Ergotamine's dual action on 5-HT1D and 5-HT1B receptors.

References

- 1. Ergotamine/Caffeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ergotamine | C33H35N5O5 | CID 8223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Adenosine A1 and A2A Receptors in the Caffeine Effect on MDMA-Induced DA and 5-HT Release in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The Effect of Coffee on Pharmacokinetic Properties of Drugs : A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of caffeine on ergotamine absorption from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crossover, double-blind clinical trial comparing almotriptan and ergotamine plus caffeine for acute migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. researchgate.net [researchgate.net]

- 13. [3H]dihydroergotamine as a high-affinity, slowly dissociating radioligand for 5-HT1B binding sites in rat brain membranes: evidence for guanine nucleotide regulation of agonist affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Item - Kd Values for caffeine antagonism on adenosine receptors. - Public Library of Science - Figshare [plos.figshare.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental animal models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Validated HPLC-DAD and Spectrophotometric Methods for Simultaneous Determination of Ternary Mixture of Analgin, Caffeine, and Ergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mcmed.us [mcmed.us]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Preclinical Research Models for Migraine: An In-depth Technical Guide Focused on Cafergot

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preclinical research models utilized to investigate the pathophysiology of migraine and evaluate the efficacy of therapeutic agents, with a specific focus on Cafergot (a combination of ergotamine tartrate and caffeine). This document details the core mechanisms of action, summarizes quantitative data from key preclinical studies, and provides detailed experimental protocols and signaling pathway diagrams to facilitate further research and drug development in the field of migraine.

Introduction to Migraine Pathophysiology and this compound's Mechanism of Action

Migraine is a complex neurovascular disorder characterized by debilitating headaches, often accompanied by symptoms such as nausea, photophobia, and phonophobia. A key element in migraine pathophysiology is the activation of the trigeminovascular system. This activation leads to the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings. CGRP, in turn, causes vasodilation of cranial blood vessels and promotes neurogenic inflammation, contributing to the sensation of pain.

This compound combines two active ingredients, ergotamine tartrate and caffeine (B1668208), which act synergistically to abort migraine attacks.

-

Ergotamine Tartrate: Ergotamine is an ergot alkaloid that exhibits a complex pharmacological profile. Its primary anti-migraine effect is mediated through its agonist activity at serotonin (B10506) (5-hydroxytryptamine; 5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes.[1][2] Activation of these receptors, which are located on trigeminal nerve terminals and cranial blood vessels, leads to two key effects:

-

Vasoconstriction: Ergotamine constricts dilated cranial blood vessels, counteracting the vasodilation implicated in migraine pain.[2][3]

-

Inhibition of Neurogenic Inflammation: By activating presynaptic 5-HT1D receptors on trigeminal nerve endings, ergotamine inhibits the release of CGRP and other pro-inflammatory neuropeptides, thereby reducing neurogenic inflammation.[1][4]

-

-

Caffeine: Caffeine is a methylxanthine that acts as a non-selective antagonist of adenosine (B11128) receptors, primarily the A1 and A2A subtypes.[5][6] Its role in this compound is multifaceted:

-

Enhanced Ergotamine Absorption: Caffeine has been shown to increase the rate and extent of ergotamine absorption, thereby improving its bioavailability.[7][8]

-

Intrinsic Vasoconstrictor Effects: Caffeine itself possesses cerebral vasoconstrictive properties, which can complement the action of ergotamine.[6]

-

Analgesic Adjuvant: Caffeine may have its own analgesic properties and can potentiate the effects of other analgesics.

-

In Vivo Preclinical Models for Migraine Research

Animal models are crucial for investigating the mechanisms of migraine and for the preclinical evaluation of potential therapeutics. The following are key in vivo models relevant to the study of this compound.

Nitroglycerin (NTG)-Induced Migraine Model

The administration of nitroglycerin (NTG), a nitric oxide (NO) donor, is a widely used and reliable method to induce migraine-like symptoms in rodents.[9][10][11] NTG triggers a delayed onset of hyperalgesia and allodynia, mimicking the time course of a migraine attack in humans.

Experimental Protocol: NTG-Induced Hyperalgesia in Rats

-

Animals: Adult male Sprague-Dawley rats (250-300g) are commonly used.

-

Acclimation: Animals should be acclimated to the testing environment and handling for at least 3 days prior to the experiment.

-

Baseline Measurement: Baseline mechanical sensitivity is assessed using von Frey filaments applied to the periorbital region.

-

NTG Administration: Nitroglycerin is dissolved in a vehicle (e.g., 30% alcohol, 30% propylene (B89431) glycol, and 40% saline) and administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[11]

-

Behavioral Testing: Mechanical allodynia is assessed at multiple time points post-NTG injection (e.g., 2, 4, and 6 hours) using von Frey filaments. A significant decrease in the paw withdrawal threshold indicates hyperalgesia.

-

Drug Administration: this compound, ergotamine, or caffeine can be administered (e.g., intraperitoneally or orally) at a predetermined time before or after NTG injection to assess their ability to prevent or reverse hyperalgesia.

Cortical Spreading Depression (CSD) Model

Cortical spreading depression is a wave of profound neuronal and glial depolarization that propagates across the cerebral cortex.[12][13][14] It is considered the physiological correlate of migraine aura and can activate the trigeminal system, leading to headache.

Experimental Protocol: KCl-Induced Cortical Spreading Depression in Rats

-

Anesthesia and Surgery: Rats are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame. A small burr hole is drilled over the parietal cortex.

-

CSD Induction: A cotton ball soaked in a high concentration of potassium chloride (KCl) solution (e.g., 1 M) is applied to the exposed dura mater to induce CSD.

-

Electrophysiological Recording: CSD can be monitored by recording the characteristic slow, negative DC potential shift using an electrode placed in the cortex at a distance from the application site.

-

Assessment of Trigeminal Activation: Two hours after the induction of CSD, animals are euthanized, and the brainstem is processed for c-fos immunohistochemistry to assess neuronal activation in the trigeminal nucleus caudalis (TNC).

-

Drug Evaluation: The effects of this compound or its components can be evaluated by administering the drug prior to CSD induction and measuring the impact on the number of CSD events or the level of c-fos expression in the TNC.

In Vitro Preclinical Models for Migraine Research

In vitro models offer a more controlled environment to investigate specific cellular and molecular mechanisms underlying migraine and the action of drugs.

Isolated Trigeminal Ganglion Neuron Culture

Primary cultures of trigeminal ganglion (TG) neurons provide a valuable tool to study the release of CGRP and the direct effects of compounds on neuronal activity.[15][16]

Experimental Protocol: CGRP Release from Cultured Trigeminal Ganglion Neurons

-

Neuron Culture: Trigeminal ganglia are dissected from neonatal rats, and the neurons are dissociated and cultured.[15]

-

Stimulation: After a few days in culture, the neurons are stimulated to release CGRP. Common stimuli include high potassium (e.g., 60 mM KCl) to induce depolarization or capsaicin (B1668287) to activate TRPV1 receptors on nociceptive neurons.[17][18]

-

Drug Incubation: Ergotamine or other test compounds are added to the culture medium before or during stimulation.

-

CGRP Measurement: The amount of CGRP released into the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibitory effect of the test compound on stimulated CGRP release is calculated.

Isolated Dural Blood Vessel Preparations

Studying the contractile properties of isolated cranial arteries, such as the middle meningeal artery, allows for the direct assessment of the vasoconstrictor effects of drugs like ergotamine.

Experimental Protocol: Vasoconstriction of Isolated Middle Meningeal Artery

-

Vessel Preparation: The middle meningeal artery is dissected from an animal (e.g., rat or pig) and mounted in a myograph system.

-

Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of ergotamine, with or without caffeine, to the bath.

-

Measurement of Contraction: The contractile force generated by the arterial ring is recorded.

-

Data Analysis: The potency (EC50) and efficacy (Emax) of the vasoconstrictor response are calculated.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the effects of ergotamine and caffeine in models relevant to migraine.

Table 1: In Vivo Efficacy of Ergotamine and Dihydroergotamine (B1670595) (DHE)

| Model | Species | Drug | Dose | Outcome Measure | Result | Reference |

| Electrical Stimulation of Trigeminal Ganglion | Rat | Dihydroergotamine | 50 µg/kg i.v. | CGRP release in superior sagittal sinus | 55% reduction at 1 min | [1][19] |

| Nitroglycerin-induced Hyperalgesia | Rat | Ergotamine | - | Reversal of hyperalgesia | Effective | [10] |

Table 2: In Vitro Effects of Ergotamine

| Model | Species | Drug | Concentration | Outcome Measure | Result | Reference |

| Isolated Porcine Meningeal Artery | Pig | Ergotamine | 10⁻⁹ to 10⁻⁵ M | Vasoconstriction | Potent vasoconstriction | [20] |

| Isolated Rat Middle Cerebral Artery | Rat | Ergotamine | 10⁻¹² to 10⁻⁵ M | Vasoconstriction | pEC50 = 8.7 ± 0.1 | [21] |

Table 3: Effects of Caffeine

| Model | Species | Drug | Dose/Concentration | Outcome Measure | Result | Reference |

| Rat Small Intestine (in situ) | Rat | Caffeine | - | Ergotamine Absorption | Significantly enhanced | [7] |

| Nitroglycerin-induced Hyperalgesia | Rat | Caffeine | 50 and 100 mg/kg | Mechanical Allodynia | Decreased | [22] |

Signaling Pathways and Experimental Workflows

Ergotamine Signaling at the 5-HT1B/1D Receptor

Ergotamine's primary mechanism of action involves the activation of 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins.[23][24][25]

Caffeine Signaling at the Adenosine A1 Receptor

Caffeine acts as an antagonist at adenosine A1 receptors, which are also Gi-protein coupled and are involved in modulating neuronal excitability and neurotransmitter release.

Experimental Workflow for In Vivo Model

The following diagram illustrates a typical experimental workflow for evaluating a test compound in the NTG-induced migraine model.

Conclusion

The preclinical models described in this guide provide a robust framework for investigating the complex pathophysiology of migraine and for the development of novel therapeutics. The synergistic action of ergotamine and caffeine in this compound, targeting both the serotonergic and adenosinergic systems, highlights the potential for multi-target approaches in migraine treatment. Further research utilizing these models will continue to be instrumental in advancing our understanding and treatment of this debilitating disorder.

References

- 1. Dihydroergotamine and sumatriptan attenuate levels of CGRP in plasma in rat superior sagittal sinus during electrical stimulation of the trigeminal ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ergotamine/Caffeine Overdose in a Female Suffering From Migraine Headache: A Case Report - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 3. The action of ergotamine on the intracranial venous pressure and on the cerebral venous outflow of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of caffeine on intestinal absorption of ergotamine in man | Semantic Scholar [semanticscholar.org]

- 5. Involvement of adenosine signaling pathway in migraine pathophysiology: a systematic review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ergotamine/Caffeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Effect of caffeine on ergotamine absorption from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effect of Coffee on Pharmacokinetic Properties of Drugs : A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms mediating Nitroglycerin-induced Delayed Onset Hyperalgesia in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitroglycerin induces hyperalgesia in rats--a time-course study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cortical spreading depression - Wikipedia [en.wikipedia.org]

- 13. Metabolic Pathophysiology of Cortical Spreading Depression: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Increase in trigeminal ganglion neurons that respond to both CGRP and PACAP in mouse models of chronic migraine and post-traumatic headache - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcitonin Gene-Related Peptide Enhances Release of Native Brain-Derived Neurotrophic Factor from Trigeminal Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Calcitonin gene-related peptide stimulation of nitric oxide synthesis and release from trigeminal ganglion glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Contractile responses to ergotamine and dihydroergotamine in the perfused middle cerebral artery of rat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Perspectives: Unraveling the Actions of Ergotamine and Caffeine on Trigeminal Neurons

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Migraine, a debilitating neurological disorder, is characterized by severe headaches often accompanied by nausea, vomiting, and sensitivity to light and sound. The trigeminal nervous system, particularly the trigeminal ganglion which houses the cell bodies of sensory neurons innervating the cranial structures, plays a pivotal role in the pathophysiology of migraine. Activation of trigeminal neurons leads to the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), which contributes to the inflammatory cascade and pain signaling associated with migraine attacks.[1][2][3]

For decades, the combination of ergotamine and caffeine (B1668208) has been a cornerstone in the acute treatment of migraine.[1][4] Ergotamine, an ergot alkaloid, exhibits a complex pharmacological profile, interacting with multiple receptor systems, while caffeine, a methylxanthine, is known for its vasoconstrictive and analgesic adjuvant properties.[5][6][7] Understanding the direct effects of this combination on trigeminal neurons at a cellular and molecular level is crucial for optimizing therapeutic strategies and developing novel anti-migraine agents.

This technical guide synthesizes the available in vitro evidence and provides a framework for understanding the potential mechanisms of action of ergotamine and caffeine on trigeminal neurons. While direct in vitro studies on the combined effects of ergotamine and caffeine on these specific neurons are limited in the public domain, this document extrapolates from existing knowledge of their individual pharmacology and the known physiology of the trigeminal system.

Core Mechanisms of Action

The therapeutic efficacy of the ergotamine and caffeine combination in migraine is believed to stem from their complementary actions on the vasculature and the trigeminal neuro-inflammatory cascade.

Ergotamine: This agent has a broad receptor binding profile, acting as an agonist or antagonist at various serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptors.[4][7] Its primary anti-migraine effect is attributed to its vasoconstrictor action on dilated cranial blood vessels, mediated in part by its agonist activity at 5-HT1B/1D receptors.[4][7] Furthermore, ergotamine may inhibit the release of pro-inflammatory neuropeptides, including CGRP, from trigeminal nerve endings.[5]

Caffeine: Caffeine's role is multifaceted. It enhances the absorption of ergotamine, thereby increasing its bioavailability.[4][7] As a vasoconstrictor, it contributes to the overall effect on cranial blood vessels.[6] Additionally, caffeine possesses intrinsic analgesic properties and may modulate central pain processing pathways.

In Vitro Methodologies for Trigeminal Neuron Research

A variety of in vitro techniques are employed to investigate the physiology and pharmacology of trigeminal neurons. These methods allow for the controlled study of cellular and molecular events in isolation from systemic influences.

Primary Culture of Trigeminal Ganglion Neurons: This is a fundamental technique where trigeminal ganglia are dissected from animal models (e.g., rats, mice) and the neurons are dissociated and maintained in a controlled culture environment.[8][9] These cultured neurons can then be used for a range of experimental manipulations.

Patch-Clamp Electrophysiology: This technique allows for the direct measurement of ion channel activity and neuronal excitability. By forming a high-resistance seal between a micropipette and the cell membrane, researchers can control the membrane potential and record the ionic currents that flow through individual or populations of ion channels. This method can be used to assess how ergotamine and caffeine modulate the electrical properties of trigeminal neurons.

Calcium Imaging: Intracellular calcium (Ca2+) is a critical second messenger in neurons, involved in processes such as neurotransmitter release and gene expression. Calcium imaging utilizes fluorescent dyes that change their intensity upon binding to Ca2+. This technique enables the visualization and quantification of changes in intracellular Ca2+ concentrations in response to stimuli, providing insights into neuronal activation and signaling pathways.

Enzyme-Linked Immunosorbent Assay (ELISA) for CGRP Release: To quantify the release of CGRP from cultured trigeminal neurons, the culture supernatant can be collected and analyzed using an ELISA. This immunoassay uses specific antibodies to detect and measure the concentration of CGRP, providing a direct readout of the inhibitory or stimulatory effects of pharmacological agents on neuropeptide release.[10][11]

Data Presentation: Receptor Affinities and Cellular Effects

Table 1: Receptor Binding Profile of Ergotamine

| Receptor Subtype | Affinity (Ki, nM) | Functional Activity | Reference |

| Serotonin (5-HT) | |||

| 5-HT1A | 1.9 | Agonist/Partial Agonist | [7] |

| 5-HT1B | 0.6 | Agonist | [7] |

| 5-HT1D | 0.2 | Agonist | [7] |

| 5-HT2A | 1.3 | Agonist/Antagonist | [7] |

| 5-HT2C | 2.5 | Agonist/Antagonist | [7] |

| Dopamine (D) | |||

| D1 | 15 | Antagonist | [7] |

| D2 | 1.8 | Agonist | [7] |

| Adrenergic (α) | |||

| α1 | 1.3 | Agonist/Antagonist | [7] |

| α2 | 1.0 | Agonist/Antagonist | [7] |

Note: Affinity values (Ki) represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher affinity. The functional activity can vary depending on the tissue and experimental conditions.

Table 2: Modulation of CGRP Release from Cultured Trigeminal Neurons by Various Stimuli

| Stimulus | Effect on CGRP Release | Putative Mechanism | Reference |

| High K+ | Increased | Depolarization, Ca2+ influx | [10][11] |

| Protons (low pH) | Increased | Activation of ASICs | [10] |

| Capsaicin | Increased | Activation of TRPV1 channels | [12] |

| Bradykinin | Increased | Activation of B2 receptors | [3] |

| Nerve Growth Factor (NGF) | Increased | Upregulation of CGRP expression and release | [3][9][12] |

| Triptans (e.g., Sumatriptan) | Decreased | Activation of 5-HT1B/1D receptors | [3][11] |

ASICs: Acid-sensing ion channels; TRPV1: Transient receptor potential vanilloid 1.

Experimental Protocols

Below are generalized protocols for key in vitro experiments to assess the effects of ergotamine and caffeine on trigeminal neurons.

Protocol 1: Primary Culture of Rat Trigeminal Ganglion Neurons

-

Dissection: Euthanize neonatal or adult rats according to approved animal care protocols. Dissect the trigeminal ganglia under sterile conditions.

-

Enzymatic Digestion: Incubate the ganglia in a solution containing enzymes such as collagenase and dispase to dissociate the tissue into individual cells.

-

Mechanical Dissociation: Gently triturate the digested tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Plate the dissociated cells onto coated culture dishes (e.g., with poly-D-lysine and laminin) in a suitable culture medium (e.g., Neurobasal medium supplemented with B27, glutamine, and nerve growth factor).

-

Maintenance: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. The neurons can be used for experiments after a few days in culture.

Protocol 2: Measurement of CGRP Release by ELISA

-

Cell Culture: Plate primary trigeminal ganglion neurons in multi-well plates and allow them to mature.

-

Pre-incubation: Wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution) and pre-incubate for a defined period.

-

Stimulation: Replace the pre-incubation solution with a solution containing the test compounds (ergotamine, caffeine, or their combination) or a positive control (e.g., high K+ solution).

-

Sample Collection: After the stimulation period, collect the supernatant from each well.

-

ELISA: Perform a CGRP ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves incubating the samples in wells coated with a CGRP capture antibody, followed by the addition of a detection antibody and a substrate to produce a measurable colorimetric signal.

-

Data Analysis: Quantify the CGRP concentration by comparing the absorbance of the samples to a standard curve.

Visualization of Signaling Pathways

The following diagrams illustrate the potential signaling pathways involved in the action of ergotamine and caffeine on trigeminal neurons.

Caption: Hypothesized signaling pathway of ergotamine in trigeminal neurons.

Caption: Potential mechanisms of caffeine and a general experimental workflow.

Conclusion and Future Directions

While the clinical efficacy of ergotamine and caffeine in migraine treatment is well-established, the precise in vitro effects on trigeminal neurons remain an area ripe for further investigation. The complex pharmacology of ergotamine, coupled with the modulatory actions of caffeine, suggests a multifactorial mechanism that likely involves the inhibition of CGRP release and a reduction in neuronal excitability.

Future in vitro studies should focus on:

-

Directly investigating the combined effects of ergotamine and caffeine on CGRP release from cultured trigeminal neurons.

-

Utilizing electrophysiological techniques to determine how this combination alters ion channel function and neuronal firing patterns.

-

Exploring the downstream signaling pathways activated by ergotamine and caffeine in these neurons.

A deeper understanding of these mechanisms at the cellular level will not only refine our knowledge of existing therapies but also pave the way for the development of more targeted and effective treatments for migraine.

References

- 1. Ergotamine/Caffeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Current understanding of trigeminal ganglion structure and function in headache - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stimulation of the Calcitonin Gene-Related Peptide Enhancer by Mitogen-Activated Protein Kinases and Repression by an Antimigraine Drug in Trigeminal Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ihs-headache.org [ihs-headache.org]

- 5. academic.oup.com [academic.oup.com]

- 6. drugs.com [drugs.com]

- 7. academic.oup.com [academic.oup.com]

- 8. bearworks.missouristate.edu [bearworks.missouristate.edu]

- 9. Treatment of trigeminal ganglion neurons in vitro with NGF, GDNF or BDNF: effects on neuronal survival, neurochemical properties and TRPV1-mediated neuropeptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two mechanisms involved in trigeminal CGRP release: implications for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NGF Enhances CGRP Release Evoked by Capsaicin from Rat Trigeminal Neurons: Differential Inhibition by SNAP-25-Cleaving Proteases [mdpi.com]

Animal Models of Migraine and the Efficacy of Cafergot: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two prominent animal models of migraine—the Nitroglycerin (NTG)-induced model and the Cortical Spreading Depression (CSD) model—and reviews the efficacy of Cafergot (a combination of ergotamine tartrate and caffeine) within this preclinical context. This document details the experimental protocols, summarizes quantitative efficacy data, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to Animal Models of Migraine

Developing effective therapies for migraine necessitates the use of robust animal models that recapitulate key aspects of its pathophysiology. While no single model can fully encompass the complexity of human migraine, several have proven invaluable for investigating disease mechanisms and screening potential therapeutics.[1] This guide focuses on two of the most widely utilized and clinically relevant models: the Nitroglycerin (NTG)-induced model of migraine pain and the Cortical Spreading Depression (CSD) model, which is considered a neurophysiological correlate of migraine aura.

The Nitroglycerin (NTG)-Induced Migraine Model

Experimental Protocol: NTG-Induced Migraine in Rats

A common protocol for inducing a migraine-like state in rats involves the systemic administration of NTG.[3][5]

Objective: To induce a state of trigeminal sensitization and measure behavioral and cellular markers relevant to migraine.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-350g)

-

Nitroglycerin (NTG) solution (e.g., 10 mg/kg)

-

Vehicle control (e.g., saline)

-

Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, light/dark box for photophobia)

-

Tissue collection and processing reagents for immunohistochemistry (e.g., c-Fos antibody) or ELISA (e.g., for 5-HT, Substance P, IL-6)

Procedure:

-

Acclimation: Animals are acclimated to the housing and testing environments for at least one week prior to the experiment.

-

Induction: A single intraperitoneal (IP) or subcutaneous (SC) injection of NTG (10 mg/kg) is administered. Control animals receive an equivalent volume of the vehicle.

-

Behavioral Assessment:

-

Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments at baseline and at specific time points post-NTG injection (e.g., 2 hours). A decrease in the withdrawal threshold indicates mechanical allodynia.

-

Spontaneous Pain Behaviors: Behaviors such as head scratching and body shaking are observed and quantified for a defined period (e.g., 2 hours) post-injection.

-

Photophobia: Time spent in the light versus dark compartments of a light/dark box is measured to assess light aversion.

-

-

Tissue Collection and Analysis:

-

At a predetermined time point (e.g., 2-4 hours post-NTG injection), animals are euthanized, and brain tissue, specifically the trigeminal nucleus caudalis (TNC), is collected.

-

Immunohistochemistry: The TNC is processed for c-Fos immunohistochemistry to quantify neuronal activation. An increase in the number of c-Fos positive cells indicates trigeminal activation.

-

ELISA: Brain regions such as the cortex, brainstem, and trigeminal ganglion can be analyzed for levels of key biomarkers like 5-hydroxytryptamine (5-HT), Substance P (SP), and interleukin-6 (IL-6).

-

This compound Efficacy in the NTG-Induced Migraine Model

Studies have investigated the efficacy of ergotamine, the primary active component of this compound, in mitigating the effects of NTG in animal models.

Table 1: Efficacy of Ergotamine in the NTG-Induced Migraine Model

| Outcome Measure | Animal Model | Treatment | Key Findings | Reference |

| Mechanical Hypersensitivity | Chronic NTG-induced headache mouse model | Ergotamine | Significantly raised hindpaw withdrawal thresholds when administered during the daytime. | [3][6][7] |

| Behavioral Changes | NTG-induced migraine rat model | Ergotamine | Showed a reduction in hyperalgesic responses and behavioral changes like head scratching and body shaking. | |

| Biomarker Levels | NTG-induced migraine rat model | Ergotamine | Reduced levels of 5-HT, Substance P, and IL-6 in various brain regions. |

The Cortical Spreading Depression (CSD) Model

Cortical spreading depression is a slowly propagating wave of near-complete depolarization of neurons and glia across the cerebral cortex.[8][9][10] It is widely considered to be the electrophysiological event that underlies migraine aura and can act as a trigger for the headache phase.[8][11] CSD models are particularly useful for screening potential prophylactic migraine therapies.[11][12]

Experimental Protocol: Induction of Cortical Spreading Depression

CSD can be induced in anesthetized rodents through various methods, including the application of potassium chloride (KCl) or electrical stimulation.

Objective: To induce and record the propagation of a CSD wave across the cortex and to assess the effects of therapeutic agents on its characteristics.

Materials:

-

Anesthetized rats or mice

-

Surgical equipment for craniotomy

-

Recording electrodes (e.g., Ag/AgCl electrodes) for electrocorticography (ECoG) and DC potential shifts

-

For KCl Induction:

-

For Electrical Stimulation:

-

Stimulating electrode

-

Pulse generator capable of delivering defined electrical stimuli (e.g., 10 pulses at 10-200 Hz, 5-40 V)[14]

-

Procedure:

-

Anesthesia and Surgery: The animal is anesthetized, and a craniotomy is performed to expose the cerebral cortex.

-

Electrode Placement: Recording electrodes are placed on the cortical surface to monitor ECoG and DC potential.

-

CSD Induction:

-

KCl Application: A filter paper pledget or cotton ball soaked in a high concentration of KCl is applied to the cortical surface for a defined period (e.g., 10 minutes).[9][13]

-

Electrical Stimulation: A stimulating electrode is placed on the cortex, and a train of electrical pulses is delivered to trigger CSD. The threshold for inducing CSD can be determined by gradually increasing the stimulation intensity.[14]

-

-

Data Acquisition and Analysis: The propagation of the CSD wave is recorded as a characteristic negative shift in the DC potential and a transient suppression of ECoG activity. The primary outcome measures include the threshold for induction, the propagation speed (typically 2-6 mm/min), and the frequency of CSD events.[15]

This compound Efficacy in the CSD Model

While many prophylactic migraine drugs have been shown to suppress CSD, there is a lack of direct experimental evidence for the effect of ergotamine or this compound on CSD induction or propagation in the published literature. However, given that dihydroergotamine, a related ergot alkaloid, has been shown to inhibit neuronal activity in the trigeminal nucleus caudalis following stimulation of the superior sagittal sinus (a model that activates the trigeminovascular system), it is plausible that ergotamine may have central effects that could modulate CSD.[16] Further research is needed to specifically evaluate the efficacy of this compound in the CSD model.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ergotamine at 5-HT1B/1D Receptors

Ergotamine's therapeutic effect in migraine is primarily attributed to its agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors.[17] These receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gαi/o).

Caption: Ergotamine's agonism at 5-HT1B/1D receptors inhibits adenylyl cyclase and modulates ion channels.

Experimental Workflow for NTG-Induced Migraine Model and this compound Efficacy Testing

The following diagram outlines the typical workflow for investigating the efficacy of a test compound like this compound in the NTG-induced migraine model.

Caption: Workflow for assessing this compound's efficacy in the NTG-induced migraine animal model.

Conclusion

The Nitroglycerin-induced migraine model and the Cortical Spreading Depression model are indispensable tools in migraine research. The NTG model, in particular, has provided a platform to demonstrate the preclinical efficacy of ergotamine, the active component of this compound, in alleviating migraine-related pain behaviors and normalizing associated biomarkers. While the direct effects of this compound on CSD remain to be elucidated, its established mechanism of action at 5-HT1B/1D receptors provides a strong rationale for its therapeutic use in migraine. This guide offers a foundational understanding of these models and the preclinical evidence supporting the use of this compound, which can inform further research and drug development efforts in the field of migraine.

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. Effect of caffeine on ergotamine absorption from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ergotamine enhances circadian amplitude and diurnally mitigates nitroglycerin-induced mechanical hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of initiation of cortical spreading depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ergotamine enhances circadian amplitude and diurnally mitigates nitroglycerin-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ihs-headache.org [ihs-headache.org]

- 9. Induction of cortical spreading depression with potassium chloride upregulates levels of messenger RNA for glial fibrillary acidic protein in cortex and hippocampus: inhibition by MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cortical spreading depression - Wikipedia [en.wikipedia.org]

- 11. Pharmacological targeting of spreading depression in migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cortical spreading depression as a target for anti-migraine agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Synaptically evoked spreading cortical depression in short-term high-frequency electrical stimulation of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. KCl-induced repetitive cortical spreading depression inhibiting trigeminal neuronal firing is mediated by 5-HT1B/1D and opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Central activation of the trigeminovascular pathway in the cat is inhibited by dihydroergotamine. A c-Fos and electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of a Novel Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Cafergot on Cerebral Blood Flow: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental studies investigating the effects of Cafergot (a combination of ergotamine tartrate and caffeine) on cerebral blood flow (CBF). This compound is a medication primarily used for the treatment of acute migraine and cluster headaches.[1][2] Its therapeutic efficacy is believed to be linked to its vasoconstrictive effects on the cerebral vasculature.[2][3][4] This document synthesizes findings from various experimental studies, details the methodologies employed, and illustrates the key signaling pathways involved.

Core Mechanisms of Action

This compound's effect on cerebral blood flow is a result of the synergistic actions of its two primary components: ergotamine tartrate and caffeine (B1668208).

Ergotamine Tartrate: An ergot alkaloid, ergotamine exerts its primary effect through its interaction with serotonin (B10506) (5-HT) receptors, specifically acting as an agonist at the 5-HT1B and 5-HT1D receptors.[5] Activation of these receptors on the smooth muscle of intracranial blood vessels leads to vasoconstriction, counteracting the vasodilation thought to contribute to migraine pain.[5] Additionally, ergotamine interacts with alpha-adrenergic and dopamine (B1211576) receptors, further contributing to its vasoconstrictive properties.[4][5]

Caffeine: A stimulant that also possesses vasoconstrictive properties, caffeine primarily acts as an antagonist of adenosine (B11128) receptors (A1, A2A, and A2B) in the brain.[4][6][7] Adenosine is a potent vasodilator; therefore, by blocking its receptors, caffeine leads to a reduction in cerebral blood flow.[4][7] It is also suggested that caffeine enhances the absorption of ergotamine and may potentiate its vasoconstrictive effects.[4][8][9]

The combination of these two agents in this compound results in a more pronounced and sustained cerebral vasoconstriction than either component alone, which is central to its therapeutic effect in vascular headaches.[4][9]

Quantitative Data from Experimental Studies

The following tables summarize the quantitative findings from key experimental studies on the effects of ergotamine and caffeine on cerebral blood flow.

Table 1: Effect of Ergotamine on Cerebral Blood Flow (CBF)

| Study Subject | Ergotamine Dose & Route | CBF Measurement Method | Key Findings | Reference |

| 8 normal male volunteers | 0.5 mg i.v. | Xenon-133 inhalation and SPECT | No significant change in mean hemispheric or regional CBF 4 hours post-administration. | [10] |

| 16 patients (including 3 with migraine) | 0.2-1.0 mg i.m. | Xenon-133 intracarotid method | No alteration in regional and hemispheric CBF. | [11][12] |

| Anesthetized dogs | 5 to 10 µg/kg | Intracranial venous pressure and venous outflow recording | Marked and long-lasting cerebral vasoconstriction. | [13] |

| Anesthetized normotensive Wistar Kyoto rats | 25 µg/kg i.v. | Intracarotid 133Xe-injection method | Preserved CBF autoregulation, but the lower limit of autoregulation was shifted to higher blood pressures. | [14] |

Table 2: Effect of Caffeine on Cerebral Blood Flow (CBF)

| Study Subject | Caffeine Dose & Route | CBF Measurement Method | Key Findings | Reference |

| Healthy young adults | 45 mg and 120 mg oral | Transcranial Doppler ultrasonography | Significant decrease in mean, peak systolic, and end-diastolic velocity in the middle cerebral arteries, more pronounced with the higher dose. | [15] |

| Healthy adults | 250 mg oral | Xenon inhalation technique | Significant reduction in cerebral perfusion at 30 and 90 minutes post-ingestion (22% to 30% reduction). | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of common experimental protocols used to assess the impact of this compound and its components on cerebral blood flow.

Xenon-133 Inhalation and SPECT for CBF Measurement

This non-invasive technique is used to measure regional cerebral blood flow (rCBF).

-

Subject Preparation: Subjects are typically asked to abstain from caffeine and other vasoactive substances for a specified period before the study. They are positioned comfortably in a quiet, dimly lit room.

-

Procedure:

-

A baseline CBF measurement is taken. The subject inhales a mixture of air and a tracer dose of Xenon-133 gas for a short period (e.g., 1 minute).

-

The distribution and clearance of the Xenon-133 from the brain are monitored by external detectors placed over the scalp, often integrated into a Single-Photon Emission Computed Tomography (SPECT) scanner.

-

The drug (e.g., ergotamine) is administered intravenously.

-

CBF measurements are repeated at specific time points after drug administration (e.g., 4 hours).[10]

-

-

Data Analysis: The rate of washout of the Xenon-133 from different brain regions is used to calculate rCBF, typically expressed in ml/100g/min.

Transcranial Doppler (TCD) Ultrasonography

TCD is a non-invasive method used to measure the velocity of blood flow in the major cerebral arteries.

-

Subject Preparation: Similar to the Xenon-133 method, subjects refrain from vasoactive substances.

-

Procedure:

-

A baseline recording of blood flow velocity in the middle cerebral arteries is obtained using a TCD probe placed on the temporal bone.

-

Measurements of mean velocity, peak systolic velocity, and end-diastolic velocity are recorded.[15]

-

The subject ingests a specific dose of caffeine.

-

TCD measurements are repeated after a set time (e.g., 30 minutes) to assess changes in blood flow velocity.[15]

-

-

Data Analysis: Changes in the measured velocities before and after caffeine administration are statistically analyzed to determine the effect of the substance.[15]

Intracarotid 133Xe-Injection Method (Animal Studies)

This invasive technique provides a more direct measure of CBF and is used in animal models.

-

Animal Preparation: The animal (e.g., a rat) is anesthetized. The common carotid artery is surgically exposed.

-

Procedure:

-

A small bolus of Xenon-133 dissolved in saline is injected into the internal carotid artery.

-

The clearance of the tracer from the brain is monitored by an external detector.

-

The drug (e.g., ergotamine) is administered intravenously.

-

The Xenon-133 injection and clearance measurement are repeated to determine the post-drug CBF.[14]

-

-

Data Analysis: The CBF is calculated from the initial height and the subsequent decay of the clearance curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Caption: Ergotamine's vasoconstrictive signaling pathway.

Caption: Caffeine's mechanism of cerebral vasoconstriction.

Caption: General experimental workflow for CBF studies.

Discussion and Conclusion

Experimental studies consistently demonstrate that the components of this compound have a vasoconstrictive effect on cerebral blood vessels. Caffeine reliably reduces cerebral blood flow, with a clear dose-dependent relationship observed in some studies.[6][7][15] The effect of ergotamine on CBF in humans appears more complex, with some studies reporting no significant change in mean hemispheric blood flow at therapeutic doses, while animal studies and in vitro models show a clear vasoconstrictive action.[10][11][12][13][14] This discrepancy may be due to differences in methodology, dosage, and the physiological state of the subjects.

The synergistic action of ergotamine and caffeine in this compound is thought to produce a clinically significant reduction in cerebral blood flow, which is beneficial in aborting migraine attacks characterized by vasodilation. However, the potent vasoconstrictive properties of this compound also necessitate caution, as excessive use can lead to serious adverse events, including cerebral ischemia.[4][16]

Future research should focus on elucidating the precise dose-response relationship of the ergotamine-caffeine combination on regional cerebral blood flow in migraine patients, both during and between attacks. Advanced neuroimaging techniques could provide a more detailed understanding of the hemodynamic effects of this compound and help to optimize its therapeutic use while minimizing risks.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Ergotamine/Caffeine (this compound, Migergot): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. drugs.com [drugs.com]

- 4. Ergotamine/Caffeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ergotamine Tartrate? [synapse.patsnap.com]

- 6. The effect of daily caffeine use on cerebral blood flow: How much caffeine can we tolerate? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stroke.ahajournals.org [stroke.ahajournals.org]

- 8. 1mg.com [1mg.com]

- 9. goodrx.com [goodrx.com]

- 10. The effect of ergotamine and dihydroergotamine on cerebral blood flow in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ergotamine and cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mrimedical.net [mrimedical.net]

- 13. The action of ergotamine on the intracranial venous pressure and on the cerebral venous outflow of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential effects of migraine drugs on cerebral blood flow autoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of caffeine on cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound (Ergotamine Tartrate and Caffeine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

Ergotamine's Affinity for 5-HT Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ergotamine's binding affinity to various serotonin (B10506) (5-HT) receptor subtypes. Ergotamine, a complex alkaloid derived from the Claviceps purpurea fungus, has a long history in the treatment of migraine headaches.[1] Its therapeutic efficacy and side-effect profile are intrinsically linked to its interactions with the diverse family of 5-HT receptors.[1] This document outlines the quantitative binding data, detailed experimental methodologies for assessing receptor affinity, and the associated signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Binding Affinity of Ergotamine for 5-HT Receptors

Ergotamine exhibits a broad and high-affinity binding profile across multiple 5-HT receptor subtypes. Its complex pharmacology arises from its ability to act as an agonist, partial agonist, or antagonist at different receptors. The following table summarizes the binding affinities (Ki values) of ergotamine for various human 5-HT receptor subtypes, compiled from multiple radioligand binding studies. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Notes |

| 5-HT1A | 12 | Ergotamine acts as a partial agonist at this receptor. |

| 5-HT1B | 0.6 | A primary target for the anti-migraine effects of ergotamine.[2] |

| 5-HT1D | 1.3 | Along with 5-HT1B, a key receptor in migraine pathophysiology.[2] |

| 5-HT1E | 575.43 | Lower affinity compared to other 5-HT1 subtypes. |

| 5-HT1F | 13 | Also implicated in the therapeutic action of anti-migraine drugs.[2][3] |

| 5-HT2A | 1.8 | Contributes to both therapeutic and potential hallucinogenic effects.[1] |

| 5-HT2B | 1.1 | "Off-target" activation is associated with valvular heart disease.[4] |

| 5-HT2C | 3.2 | Ergotamine is an agonist at this receptor. |

| 5-HT5A | High Affinity | Ergotamine shows high affinity, ranking high in displacement profiles.[5] |

Experimental Protocols

The determination of binding affinities and functional activities of compounds like ergotamine relies on standardized in vitro assays. The following sections detail the methodologies for a competitive radioligand binding assay and a functional cAMP assay.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of an unlabeled compound (ergotamine) by measuring its ability to displace a radiolabeled ligand from a specific receptor.

Objective: To determine the inhibition constant (Ki) of ergotamine for a specific 5-HT receptor subtype.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT receptor of interest (e.g., HEK293 or CHO cells).[6]

-

Radiolabeled ligand with high affinity and specificity for the receptor (e.g., [³H]-5-HT, [³H]-ketanserin).

-

Unlabeled ergotamine tartrate.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[6]

-

Wash Buffer (ice-cold).

-

96-well microplates.

-

Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding).[6]

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.[6]

-

Centrifuge the homogenate to pellet the cell membranes.[6]

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[6]

-

-

Assay Setup:

-

Prepare serial dilutions of ergotamine in the assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known competing unlabeled ligand.

-

Competitive Binding: Cell membranes, radioligand, and each concentration of the serially diluted ergotamine.[6]

-

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

-

-

Filtration and Washing:

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[6]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the ergotamine concentration.

-

Determine the IC50 value (the concentration of ergotamine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Functional Assay: cAMP Measurement for Gi/o-Coupled Receptors

This assay measures the functional consequence of receptor activation, specifically the inhibition of cyclic AMP (cAMP) production for Gi/o-coupled receptors like the 5-HT1 subtypes.[7][8]

Objective: To determine the potency (EC50) and efficacy of ergotamine as an agonist or partial agonist at a Gi/o-coupled 5-HT receptor.

Materials:

-

Cell line stably expressing the human 5-HT1 receptor of interest (e.g., CHO-K1 or HEK293).[7]

-

Cell culture medium.[7]

-

Forskolin (B1673556) (an adenylyl cyclase activator).[9]

-

Ergotamine tartrate and a known full agonist (e.g., 5-HT).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[9]

-

384-well white microplates.[9]

Procedure:

-

Cell Culture and Plating:

-

Culture the receptor-expressing cells to near confluency.

-

Plate the cells in a 384-well plate and incubate overnight.[7]

-

-

Compound Preparation:

-

Prepare serial dilutions of ergotamine and the reference full agonist in an appropriate assay buffer.[7]

-

-

Assay Protocol:

-

cAMP Detection:

-

Measurement:

-

Read the plate using a plate reader compatible with the detection kit's technology (e.g., fluorescence, luminescence).[9]

-

-

Data Analysis:

-

Convert the raw data to cAMP concentrations using a standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the ergotamine concentration.

-

Determine the EC50 value from the dose-response curve.

-

Compare the maximal effect of ergotamine to that of the full agonist to determine its efficacy (i.e., whether it is a full or partial agonist).

-

Signaling Pathways

The physiological and pharmacological effects of ergotamine are dictated by the intracellular signaling cascades initiated upon its binding to 5-HT receptors. The 5-HT1 and 5-HT2 receptor families, to which ergotamine binds with high affinity, are coupled to different G-proteins and thus trigger distinct downstream pathways.[10]

5-HT1 Receptor Signaling (Gi/o-Coupled)

The 5-HT1 receptor subtypes are predominantly coupled to inhibitory G-proteins (Gi/o).[10] Upon activation by an agonist like ergotamine, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.[7] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream cellular responses, often of an inhibitory nature.

5-HT2 Receptor Signaling (Gq-Coupled)

The 5-HT2 receptor subtypes are coupled to Gq/11 proteins.[10] Agonist binding by ergotamine to these receptors activates the Gαq subunit. This activated subunit stimulates the enzyme phospholipase C (PLC).[11] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[11] The elevated intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a wide range of cellular responses, including smooth muscle contraction and neuronal excitation.[12]

Conclusion

Ergotamine's complex pharmacological profile is a direct result of its varied and high-affinity interactions with multiple 5-HT receptor subtypes. This guide provides a foundational understanding of ergotamine's binding characteristics, the experimental methods used to determine them, and the signaling pathways through which it exerts its effects. For researchers and drug development professionals, a thorough comprehension of these interactions is critical for the development of more selective and safer serotonergic drugs. The provided data and protocols serve as a valuable resource for further investigation into the nuanced pharmacology of ergotamine and related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. acnp.org [acnp.org]

- 4. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human 5-HT(5) receptors: the 5-HT(5A) receptor is functional but the 5-HT(5B) receptor was lost during mammalian evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. msudenver.edu [msudenver.edu]

The Synergistic Alliance: A Technical Guide to Caffeine's Role in Enhancing Ergotamine Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergotamine tartrate, a cornerstone in the acute treatment of migraine and cluster headaches, has long been formulated in combination with caffeine (B1668208). This enduring partnership is not merely empirical; it is rooted in a significant pharmacokinetic interaction where caffeine plays a crucial role in enhancing the bioavailability of ergotamine. This technical guide delves into the core of this synergistic relationship, providing a comprehensive overview of the research, quantitative data, and experimental methodologies that underpin our understanding of caffeine's impact on ergotamine absorption and efficacy. For drug development professionals, understanding this interplay is critical for optimizing formulation strategies and ensuring consistent therapeutic performance.

Mechanism of Action: How Caffeine Enhances Ergotamine Absorption

The primary mechanism by which caffeine enhances ergotamine bioavailability is by increasing its rate and extent of absorption from the gastrointestinal tract.[1][2] Ergotamine tartrate is poorly soluble in water, which limits its dissolution and subsequent absorption. Caffeine addresses this limitation through several proposed mechanisms:

-

Increased Solubility and Dissolution: Caffeine has been shown to increase the aqueous solubility of ergotamine.[3] This is thought to be the primary factor accelerating its absorption. By improving the dissolution rate, caffeine ensures that more ergotamine is available in a solution for absorption across the intestinal wall.

-

Effects on Gastric pH and Emptying: Caffeine is known to stimulate gastric acid secretion, which can lower gastric pH.[1] While the exact impact on ergotamine is not fully elucidated, a more acidic environment could potentially influence the ionization state and subsequent absorption of ergotamine. Furthermore, caffeine may also influence gastric emptying time, potentially hastening the delivery of ergotamine to the small intestine where the majority of absorption occurs.[1]

The rate-determining step in ergotamine absorption is believed to be its transport from the lipid phase of the gastrointestinal membrane into the aqueous phase of the blood.[3] By increasing the aqueous solubility of ergotamine, caffeine effectively accelerates this critical step.[3]

Quantitative Pharmacokinetic Data

The impact of caffeine on the pharmacokinetics of ergotamine has been investigated in both preclinical and clinical studies. While comprehensive head-to-head comparative data for oral administration in humans is limited in publicly available literature, existing studies provide valuable insights.

Preclinical Data (Rats)

A study in rats demonstrated a clear difference in the plasma concentration-time profile of ergotamine when administered with and without caffeine. The combination resulted in a more rapid and extensive absorption of ergotamine.[1]

Human Data

A seminal study by Schmidt and Fanchamps (1974) provided key qualitative evidence in humans. Their research indicated that the combination of ergotamine and caffeine resulted in a faster and more complete intestinal absorption of ergotamine. A detectable plasma level of ergotamine was achieved at 30 minutes with the combination, compared to 1 hour with ergotamine alone. Furthermore, both plasma levels and cumulative urinary excretion of ergotamine were higher when administered with caffeine.

Table 1: Pharmacokinetic Parameters of Ergotamine

| Formulation/Route of Administration | Dose | Cmax (ng/mL) | Tmax (hours) | Study Population |

| Ergotamine Tartrate (Oral) | 2.0 mg | 0.36 ± 0.08 | 2 | 11 Healthy Volunteers |

| Ergotamine Tartrate (2.0 mg) with Caffeine (100 mg) (Rectal) | 2.0 mg Ergotamine | 0.42 ± 0.09 | 1 | 12 Healthy Volunteers |

| Ergotamine Tartrate (Intramuscular) | 0.5 mg | 1.94 ± 0.34 | 0.5 | 10 Healthy Volunteers |

Data from Ala-Hurula V, et al. Eur J Clin Pharmacol. 1979.

It is important to note that the oral formulation in the study by Ala-Hurula et al. did not contain caffeine, while the rectal formulation did. This prevents a direct comparison of the effect of caffeine on the oral route. However, the data illustrates the generally low and variable oral bioavailability of ergotamine.

Experimental Protocols

To facilitate further research in this area, this section outlines detailed methodologies for key experiments cited in the literature and relevant to the study of caffeine's effect on ergotamine bioavailability.

In Vitro Solubility and Dissolution Studies

Objective: To determine the effect of caffeine on the solubility and dissolution rate of ergotamine tartrate.

Methodology:

-

Solubility Determination:

-

Prepare supersaturated solutions of ergotamine tartrate in various aqueous media (e.g., distilled water, phosphate (B84403) buffers at different pH values) with and without varying concentrations of caffeine.

-

Agitate the solutions at a constant temperature (e.g., 37°C) for a specified period (e.g., 24 hours) to ensure equilibrium.

-

Filter the solutions to remove undissolved solids.

-

Analyze the concentration of ergotamine in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

-

-

Dissolution Rate Studies:

-

Utilize a standard dissolution apparatus (e.g., USP Apparatus 2, paddle method).

-

Prepare dissolution media (e.g., 900 mL of 0.1 N HCl or phosphate buffer) with and without a fixed concentration of caffeine.

-

Introduce a known amount of ergotamine tartrate powder or a tablet formulation into the dissolution vessel.

-

Collect samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

-

Analyze the concentration of ergotamine in each sample using a validated HPLC method.

-

Plot the cumulative percentage of drug dissolved against time to determine the dissolution profile.

-

In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

Objective: To investigate the effect of caffeine on the intestinal absorption of ergotamine in a preclinical model with an intact blood supply.

Methodology:

-

Animal Preparation:

-

Fast male Wistar or Sprague-Dawley rats (250-300g) overnight with free access to water.

-

Anesthetize the rats with an appropriate anesthetic agent (e.g., ketamine/xylazine).

-

Perform a midline abdominal incision to expose the small intestine.

-

Isolate a segment of the jejunum or ileum (approximately 10-15 cm).

-

Cannulate the proximal and distal ends of the intestinal segment with flexible tubing.

-

Gently flush the segment with warm saline to remove any residual contents.

-

-

Perfusion:

-

Prepare a perfusion solution containing a known concentration of ergotamine tartrate with or without caffeine in a physiologically relevant buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Perfuse the intestinal segment at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.

-

Collect the perfusate from the distal cannula at regular intervals (e.g., every 10 minutes) for a total of 60-90 minutes.

-

Record the weight of the collected perfusate to account for any water flux.

-

-

Sample Analysis:

-

Analyze the concentration of ergotamine in the perfusate samples using a validated HPLC method.

-

Calculate the permeability coefficient (Peff) of ergotamine in the presence and absence of caffeine.

-

Human Pharmacokinetic Study (Cross-over Design)

Objective: To compare the pharmacokinetic parameters (AUC, Cmax, Tmax) of ergotamine administered orally with and without caffeine in healthy human volunteers.

Methodology:

-

Study Design:

-

A randomized, double-blind, two-period, two-sequence crossover study.

-

A washout period of at least one week between the two treatment periods.

-

-

Study Population:

-